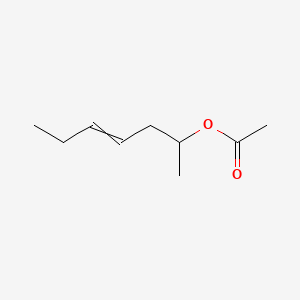

Hept-4-en-2-yl acetate

Description

Contextualization within Ester Chemistry Research

Esters are a fundamental class of organic compounds, widely recognized for their diverse applications, from fragrances and flavorings to solvents and plasticizers. libretexts.org The study of esters, including their synthesis and reactions, is a cornerstone of organic chemistry. libretexts.org The synthesis of esters can be achieved through various methods, such as the Fischer esterification of a carboxylic acid and an alcohol, or the reaction of an acid chloride with an alcohol. libretexts.org

Significance in Natural Product and Synthetic Chemistry Studies

Hept-4-en-2-yl acetate (B1210297) has been identified as a naturally occurring compound. For instance, the (Z)-isomer has been found in banana fruit. thegoodscentscompany.comflavscents.com The presence of such compounds in natural sources often stimulates research into their biosynthesis and potential biological activities.

In the realm of synthetic chemistry, alkene acetates are valuable building blocks for the construction of more complex molecules. researchgate.net Their utility is demonstrated in the synthesis of natural products and their analogues. rsc.org The development of stereoselective synthesis methods is particularly crucial for accessing specific isomers of these compounds, which may be essential for their desired biological or chemical properties. For example, synthetic strategies may involve Wittig reactions or the stereoselective reduction of alkynes to establish the correct geometry of the double bond. mdpi.comresearchgate.net

Overview of Research Trajectories for Alkene Acetate Compounds

The research trajectories for alkene acetate compounds are multifaceted. One significant area of investigation is their application as pheromones or components of pheromone blends for insect pest management. mdpi.comnih.gov For example, various acetate esters are known sex pheromones for species like the pine sawfly and the pine caterpillar. mdpi.comnih.gov

Furthermore, the development of novel synthetic methodologies continues to be a major focus. This includes the exploration of new catalytic systems for the efficient and selective synthesis of alkene acetates. toagosei.co.jpwikipedia.org For instance, transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling and metathesis, have become powerful tools for creating carbon-carbon bonds and constructing complex alkene acetates. wpmucdn.com The ability to precisely control the stereochemistry of the double bond during synthesis is an ongoing challenge and a key area of research. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of Hept-4-en-2-yl Acetate Isomers

| Property | (Z)-4-hepten-2-yl acetate | (E)-4-hepten-2-yl acetate | This compound (isomer unspecified) |

| CAS Number | 94088-33-2 thegoodscentscompany.com | Data not available | 529501 uni.lu |

| Molecular Formula | C9H16O2 thegoodscentscompany.com | C9H16O2 | C9H16O2 uni.lu |

| Molecular Weight | 156.22 g/mol thegoodscentscompany.com | 156.22 g/mol | 156.11504 Da uni.lu |

| Boiling Point | 185.0 °C @ 760 mm Hg flavscents.com | Data not available | Data not available |

| Flash Point | 69.44 °C (157.00 °F) thegoodscentscompany.com | Data not available | Data not available |

| Specific Gravity | 0.854 - 0.860 @ 25°C thegoodscentscompany.com | Data not available | Data not available |

| Refractive Index | 1.412 - 1.418 @ 20°C thegoodscentscompany.com | Data not available | Data not available |

| Natural Occurrence | Banana fruit (up to 0.18 mg/kg) thegoodscentscompany.comflavscents.com | Data not available | Data not available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94088-33-2 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

[(Z)-hept-4-en-2-yl] acetate |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-7-8(2)11-9(3)10/h5-6,8H,4,7H2,1-3H3/b6-5- |

InChI Key |

QJMRCUOWTUQXIQ-WAYWQWQTSA-N |

SMILES |

CCC=CCC(C)OC(=O)C |

Isomeric SMILES |

CC/C=C\CC(C)OC(=O)C |

Canonical SMILES |

CCC=CCC(C)OC(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization in Hept 4 En 2 Yl Acetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds like hept-4-en-2-yl acetate (B1210297). researchgate.net It provides information on the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental information about the number and types of protons and carbons in the molecule. For hept-4-en-2-yl acetate, the ¹H NMR spectrum would show distinct signals for the methyl protons of the acetate group, the methyl protons adjacent to the oxygen-bearing carbon, the methylene (B1212753) protons, the methine proton, and the vinylic protons. The chemical shifts and splitting patterns of these signals are crucial for initial structural confirmation.

However, due to the presence of a double bond, this compound can exist as geometric isomers (cis/trans or Z/E). Differentiating between these isomers often requires more advanced two-dimensional (2D) NMR techniques. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the carbon skeleton. For instance, it would show correlations between the vinylic protons and the adjacent methylene and methine protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is instrumental in differentiating between cis and trans isomers. It detects through-space interactions between protons that are in close proximity. For the trans isomer of this compound, a stronger NOE signal would be expected between the vinylic protons on the double bond compared to the cis isomer.

Below is a hypothetical table of expected ¹H and ¹³C NMR chemical shifts for (E)-hept-4-en-2-yl acetate.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (acetate) | ~2.0 | ~21.0 |

| CH₃ (at C2) | ~1.2 | ~20.0 |

| CH (at C2) | ~4.9 | ~71.0 |

| CH₂ (at C3) | ~2.1 | ~35.0 |

| CH (at C4) | ~5.5 | ~125.0 |

| CH (at C5) | ~5.4 | ~135.0 |

| CH₂ (at C6) | ~2.0 | ~25.0 |

| CH₃ (at C7) | ~0.9 | ~13.0 |

| C=O (acetate) | - | ~170.0 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

NMR spectroscopy is also a powerful tool for monitoring the progress of chemical reactions that produce this compound. By taking spectra of the reaction mixture at different time points, chemists can observe the disappearance of starting material signals and the appearance of product signals, allowing for the optimization of reaction conditions.

Furthermore, NMR is highly effective for assessing the purity of a sample of this compound. The presence of impurities will result in extra peaks in the spectrum. By integrating the signals of the main compound and the impurities, a quantitative assessment of purity can be achieved.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Due to its volatile nature, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). phcog.commdpi.com In this technique, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. mdpi.com

The resulting mass spectrum for this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern would be observed. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. miamioh.edu For this compound, key fragments might include ions corresponding to the loss of the acetate group (CH₃COO·) and cleavage at the C-O bond of the ester.

GC-MS is widely used in the analysis of essential oils and other natural products to identify and quantify the presence of this compound in complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). longdom.orgbioanalysis-zone.comresearchgate.net This precision allows for the unambiguous determination of the molecular formula of a compound. nih.govsemanticscholar.org For this compound (C₉H₁₆O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. oak.go.kr This capability is invaluable for confirming the identity of the compound in complex samples and for the characterization of new, unknown substances. longdom.org

The table below shows the predicted m/z values for various adducts of this compound that could be observed in an HRMS experiment. uni.lu

| Adduct | m/z |

| [M+H]⁺ | 157.12232 |

| [M+Na]⁺ | 179.10426 |

| [M-H]⁻ | 155.10776 |

| [M+NH₄]⁺ | 174.14886 |

| [M+K]⁺ | 195.07820 |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. uobabylon.edu.iq For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of key functional groups:

A strong C=O stretching vibration for the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹.

C-O stretching vibrations for the ester linkage in the region of 1000-1300 cm⁻¹.

A C=C stretching vibration for the alkene double bond, usually found around 1640-1680 cm⁻¹.

C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. openstax.org Molecules with conjugated π systems absorb UV or visible light, promoting an electron from a lower-energy orbital to a higher-energy one. libretexts.org this compound contains an isolated double bond and a carbonyl group, which are chromophores that absorb UV radiation. The π → π* transition of the C=C double bond and the n → π* transition of the C=O group would result in absorption bands in the UV region. researchgate.net However, since these chromophores are not conjugated, the absorptions would occur at shorter wavelengths and be less intense compared to conjugated systems.

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a volatile ester like this compound, both gas and liquid chromatography serve distinct yet crucial roles in its comprehensive analysis.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound. In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase, typically within a long capillary column. Separation is achieved based on the differential partitioning of analytes between the two phases, which is influenced by factors like boiling point and polarity.

In the context of flavor and fragrance analysis, GC is frequently coupled with a mass spectrometer (MS) to create a powerful analytical tool (GC-MS). This combination allows for both the separation of complex mixtures and the definitive identification of the eluted components based on their mass spectra.

Detailed research into the volatile organic compounds of various fruits and natural products often leads to the identification of numerous esters, including various heptenyl acetate isomers. The retention characteristics of these compounds are critical for their identification. The Kovats retention index (KI) is a standardized measure used to convert retention times into system-independent constants, aiding in inter-laboratory comparisons of GC data.

While specific experimental data for this compound is not abundantly available in published literature, data for its isomers, such as (Z)-3-Heptenyl acetate, provides valuable reference points. For instance, the Kovats retention index for (Z)-3-Heptenyl acetate has been reported on polar columns, offering a benchmark for predicting the elution behavior of related compounds.

Interactive Data Table: GC Retention Indices of Related Unsaturated Acetates

Below is a table of Kovats Retention Indices (KI) for unsaturated acetates that are structurally related to this compound. This data is indicative of the general elution range for such compounds on different types of GC columns.

| Compound | Formula | Stationary Phase Type | Kovats Retention Index (KI) |

| (Z)-3-Heptenyl acetate | C₉H₁₆O₂ | Polar | 1412 |

| (E)-3-Heptenyl acetate | C₉H₁₆O₂ | Not Specified | Not Available |

| 6-Heptenyl acetate | C₉H₁₆O₂ | Not Specified | Not Available |

| Terpinene 4-acetate | C₁₂H₂₀O₂ | Standard non-polar | 1270-1338 |

| Verbenyl acetate | C₁₂H₁₈O₂ | Standard non-polar | 1282-1290 |

Data for (Z)-3-Heptenyl acetate from NIST Standard Reference Database 69. Data for Terpinene 4-acetate and Verbenyl acetate from PubChem.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Isolations

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. While GC is favored for volatile compounds, HPLC is invaluable for the analysis and purification of non-volatile, thermally labile, or high molecular weight substances.

In the study of flavor compounds, HPLC can be employed for the separation of less volatile precursors or for the isolation of specific compounds from complex extracts for further analysis. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition is critical for achieving the desired separation.

For short-chain unsaturated esters and related fatty acids, derivatization is often employed to enhance their detection by UV or other detectors used in HPLC systems. However, for preparative applications where the goal is to isolate the pure compound, non-destructive detection methods are preferred.

Research on the HPLC analysis of short-chain fatty acids and their esters has established methodologies that could be adapted for this compound, particularly for purification from reaction mixtures or complex natural extracts.

Interactive Data Table: Typical HPLC Parameters for Short-Chain Fatty Acid Analysis

This table outlines typical parameters that can be adapted for the HPLC analysis of short-chain unsaturated esters like this compound.

| Parameter | Description |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of aqueous acid (e.g., sulfuric acid) and an organic solvent (e.g., acetonitrile) |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Detection | UV at low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) |

| Temperature | Often elevated (e.g., 40 °C) to improve peak shape and reduce viscosity |

This data is generalized from methodologies for short-chain fatty acid analysis.

Chemical Ecology and Biological Roles of Hept 4 En 2 Yl Acetate Analogues

Insect Pheromone Research Involving Heptenyl Acetates

Alkenyl acetates, including heptenyl acetate (B1210297) analogues, are a prominent class of compounds used by insects as pheromones for chemical communication. Research in this area focuses on identifying these compounds, understanding their behavioral effects, and deciphering their role in species-specific signaling.

While specific research identifying Hept-4-en-2-yl acetate as a primary pheromone is limited, its analogues—short-chain unsaturated acetates—are frequently identified as key components in the pheromone blends of numerous insect species, particularly in moths (Lepidoptera) and fruit flies (Diptera). The identification process typically involves the analysis of extracts from female pheromone glands using coupled gas chromatography-electroantennographic detection (GC-EAD). This technique allows researchers to pinpoint which compounds in a complex mixture elicit an electrical response in the antennae of a male insect.

Once a biologically active compound is detected, its chemical structure is determined using gas chromatography-mass spectrometry (GC-MS). For instance, in various moth species, specific isomers of tetradecenyl acetate have been identified as major pheromone components. nih.govresearchgate.net Similarly, in Dacini fruit flies, a range of volatile compounds, including acetate esters, have been characterized as crucial for their life cycle. nih.govresearchgate.net The precise structure, including the position and stereochemistry (Z or E configuration) of the double bond, is critical for biological activity. researchgate.net

The biological function of a putative pheromone component is confirmed through behavioral bioassays using synthetic versions of the chemical. These assays can range from laboratory-based setups like T-mazes and wind tunnels to open-field trapping experiments. researchgate.net The response of an insect to a synthetic compound or blend is often measured by a response index, where a positive value indicates attraction and a negative value signifies repulsion or inhibition. researchgate.net

Field tests are crucial for validating the attractiveness of a pheromone blend. Research on the genus Adoxophyes demonstrated that male moths of different species were preferentially attracted to synthetic blends that mimicked the specific ratios of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate found in their respective females. nih.gov Furthermore, the addition or omission of minor components can dramatically alter the behavioral response. For example, adding (E)-11-tetradecenyl acetate to the primary blend significantly increased trap catches for Adoxophyes honmai but acted as a strong antagonist (inhibitor) for males of a different Adoxophyes species. nih.gov This highlights that the entire chemical blend, not just a single compound, dictates the ultimate behavioral outcome.

| Species | Pheromone Blend Tested | Behavioral Response | Reference |

|---|---|---|---|

| Adoxophyes honmai | (Z)-9-14:OAc + (Z)-11-14:OAc + 10me-12:OAc | Significant increase in male attraction | nih.gov |

| Adoxophyes honmai | (Z)-9-14:OAc + (Z)-11-14:OAc + (E)-11-14:OAc | Significant increase in male attraction | nih.gov |

| Adoxophyes sp. | (Z)-9-14:OAc + (Z)-11-14:OAc + (E)-11-14:OAc | Strong antagonistic effect (reduced attraction) | nih.gov |

| Adoxophyes orana | (Z)-9-14:OAc + (Z)-11-14:OAc + (Z)-9-14:OH | Increased male attraction | nih.gov |

Pheromone blends are often highly species-specific, serving as a crucial mechanism for reproductive isolation between closely related species that may live in the same geographical area (sympatric species). This specificity is typically achieved through two primary mechanisms: the use of unique chemical components or, more commonly, the emission of a shared set of compounds in precise, species-specific ratios. nih.gov

The case of the three Adoxophyes species in Korea provides a clear example of this principle. All three species use (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate as their main pheromone components. However, the ratio of these two analogues is drastically different among the species: approximately 1:2 for A. honmai, 4:1 for A. orana, and 1:40 for Adoxophyes sp. nih.gov This difference in ratios is the primary means of ensuring that males are attracted only to females of their own species (intraspecific communication) and are not attracted to the females of other species, thus preventing interbreeding (interspecific isolation). nih.gov The differential effects of minor components, which can act as attractants for one species and inhibitors for another, further reinforce this reproductive barrier. nih.gov

Volatile Organic Compound (VOC) Analysis in Biological Systems

Beyond their role as insect pheromones, heptenyl acetates and their analogues are part of a larger group of chemicals known as volatile organic compounds (VOCs). mdpi.com VOCs are emitted by a vast array of organisms, including plants and microorganisms, and mediate a wide range of ecological interactions. mdpi.comresearchgate.net

Volatile acetates are commonly produced and emitted by plants, particularly from flowers and leaves. mdpi.com They belong to a class of fatty acid derivatives, which also includes the well-known "green leaf volatiles" (GLVs). nih.govresearchgate.net One of the most studied analogues is (Z)-3-hexenyl acetate, which has a characteristic smell of freshly cut grass and is emitted by nearly all plants, often in response to tissue damage from herbivores or mechanical stress. nih.govresearchgate.net

A study on two varieties of Tulbaghia violacea (society garlic) found that (Z)-3-hexenyl acetate was a major component of the plant's emitted volatiles. mdpi.com While one variety emitted the compound constitutively from its flowers, both varieties released it in significantly higher quantities after their leaves were cut. nih.govmdpi.com Other volatile esters, such as geranyl acetate and citronellyl acetate, have been identified as key components of the aroma of rose flowers, with their emission levels peaking during specific stages of flower development. nih.gov While specific data on heptenyl acetate emissions from microorganisms is less common, microbes are known to produce a vast array of VOCs, including various esters, that mediate their interactions with the surrounding environment.

| Compound | Plant Species | Biological Matrix | Emission Context | Reference |

|---|---|---|---|---|

| (Z)-3-Hexenyl acetate | Tulbaghia violacea | Leaves, Flowers | Constitutive and induced by wounding | nih.govmdpi.com |

| Geranyl acetate | Rosa hybrida | Flower Petals | Peaks during flower development | nih.gov |

| Citronellyl acetate | Rosa hybrida | Flower Petals | Peaks during flower development | nih.gov |

| 2-Phenylethyl acetate | Rosa hybrida | Flower Petals | Peaks during flower development | nih.gov |

The emission of volatile acetates from plants serves critical ecological functions that extend beyond simple aroma. These compounds act as chemical signals that mediate interactions with other organisms. peerj.com For example, the release of GLVs like (Z)-3-hexenyl acetate following herbivore damage can act as an indirect defense mechanism by attracting natural enemies, such as parasitic wasps or predators, of the attacking herbivore. nih.govmdpi.com

These VOCs are also central to plant-plant communication. A plant damaged by a herbivore can release a plume of volatiles that is detected by neighboring plants. In response to these airborne cues, the undamaged neighbors can activate their own defense systems in preparation for a potential attack, a phenomenon known as "defense priming." nih.govmdpi.com This preemptive activation allows for a faster and more robust defense response if the plant is subsequently attacked. Therefore, volatile acetates like heptenyl acetate analogues are integral to the complex chemical information networks that shape ecological communities. nih.gov

Biosynthetic Pathways of Heptenyl Acetate Derivatives in Organisms

The biosynthesis of heptenyl acetate derivatives, such as this compound, is believed to follow pathways analogous to those established for other short-chain unsaturated esters in insects and plants. These pathways are closely linked to fatty acid metabolism and typically involve a series of enzymatic reactions including chain-shortening, desaturation, reduction, and esterification.

In many insects, particularly moths, sex pheromones are derived from fatty acids through a well-characterized series of modifications. While direct evidence for the biosynthesis of this compound is limited, a plausible pathway can be inferred from the biosynthesis of other insect pheromones. The process likely begins with a common fatty acid precursor, which undergoes β-oxidation to shorten the carbon chain. Following this, a specific desaturase enzyme introduces a double bond at a precise position, in this case at the fourth carbon, to create the heptenyl backbone. The resulting unsaturated fatty acyl-CoA is then reduced to the corresponding alcohol, hept-4-en-2-ol (B14010481), by an alcohol reductase. The final step in the biosynthesis is the esterification of this alcohol with acetyl-CoA, a reaction catalyzed by an alcohol acetyltransferase (AAT), to yield this compound.

In plants, volatile esters are significant contributors to fruit and flower aromas. Their biosynthesis also originates from fatty acids and amino acids. Lipases and alcohol acyltransferases are key enzymes in the final esterification step, combining an alcohol with an acyl-CoA. researchgate.netfao.org The production of specific unsaturated alcohols, the precursors to esters like this compound, is dependent on the presence of specific desaturases and reductases within the plant species.

The table below outlines the key enzymatic steps and the enzymes likely involved in the biosynthesis of heptenyl acetate derivatives.

| Step | Reaction | Enzyme Class | Precursor | Product |

| 1 | Chain Shortening | β-oxidation enzymes | Longer-chain fatty acid | C7 fatty acyl-CoA |

| 2 | Desaturation | Fatty acyl-CoA desaturase | C7 fatty acyl-CoA | Heptenoyl-CoA |

| 3 | Reduction | Alcohol reductase | Heptenoyl-CoA | Hept-4-en-2-ol |

| 4 | Esterification | Alcohol acetyltransferase (AAT) | Hept-4-en-2-ol and Acetyl-CoA | This compound |

Environmental Fate and Biotransformation of this compound Related Compounds

As a volatile organic compound (VOC), this compound released into the environment is subject to various transformation and degradation processes. nih.gov Its environmental fate is determined by a combination of abiotic and biotic factors.

Abiotic Degradation:

In the atmosphere, the primary abiotic degradation pathway for volatile esters is oxidation initiated by photochemically produced hydroxyl (•OH) radicals. The double bond in the heptenyl chain makes it susceptible to attack by these radicals, leading to the formation of various degradation products. While specific data for this compound is scarce, the general mechanism for alkenyl acetates involves addition of the hydroxyl radical to the double bond or hydrogen abstraction from the alkyl chain, followed by reaction with oxygen and subsequent fragmentation.

Hydrolysis is another potential abiotic degradation pathway for esters in aqueous environments. This process involves the cleavage of the ester bond to yield the corresponding alcohol (hept-4-en-2-ol) and acetic acid. The rate of hydrolysis is influenced by pH and temperature.

Biotransformation:

Microorganisms play a crucial role in the biotransformation of organic compounds in soil and water. The degradation of esters by bacteria and fungi is a well-documented process. researchgate.net The initial step in the microbial degradation of this compound is likely the hydrolysis of the ester bond by esterase enzymes, releasing hept-4-en-2-ol and acetate. Both of these products can then be further metabolized by microorganisms.

The unsaturated alcohol, hept-4-en-2-ol, can be oxidized to the corresponding ketone or further degraded through various metabolic pathways. The acetate can be readily utilized by a wide range of microorganisms as a carbon and energy source, entering central metabolic pathways such as the citric acid cycle.

The table below summarizes the primary environmental fate processes for this compound and related compounds.

| Process | Compartment | Description | Key Factors | Potential Products |

| Abiotic Degradation | ||||

| Photochemical Oxidation | Atmosphere | Reaction with hydroxyl (•OH) radicals. | Sunlight, concentration of radicals | Aldehydes, ketones, organic acids |

| Hydrolysis | Water, Soil | Cleavage of the ester bond by water. | pH, temperature | Hept-4-en-2-ol, Acetic acid |

| Biotic Degradation | ||||

| Microbial Hydrolysis | Soil, Water | Enzymatic cleavage of the ester bond by microbial esterases. | Microbial population, temperature, nutrient availability | Hept-4-en-2-ol, Acetic acid |

| Microbial Metabolism | Soil, Water | Further degradation of hydrolysis products by microorganisms. | Microbial population, oxygen availability | Carbon dioxide, water, biomass |

Theoretical and Computational Chemistry Studies on Hept 4 En 2 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for investigating the electronic properties and reactivity of molecules. These methods, based on the principles of quantum mechanics, can provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states. For Hept-4-en-2-yl acetate (B1210297), such calculations would typically involve the use of Density Functional Theory (DFT) or other ab initio methods to model its behavior.

Key parameters that can be determined from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Another important aspect that can be explored is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding how the molecule will interact with other chemical species. For instance, the carbonyl oxygen of the acetate group in Hept-4-en-2-yl acetate is expected to be a region of high electron density.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.8 D | Measure of the molecule's overall polarity |

The reactivity of this compound can also be investigated by calculating various reactivity descriptors. These include parameters like global hardness, softness, and electronegativity, which are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's resistance to change in its electron distribution and its tendency to attract electrons.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a system containing a large number of molecules. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For this compound, an MD simulation would typically involve placing a number of these molecules in a simulation box, often with a solvent, and calculating the forces between them using a force field. The simulation would then solve Newton's equations of motion to track the trajectory of each atom.

These simulations can reveal important information about the liquid state structure and dynamics of this compound. For example, the radial distribution function (RDF) can be calculated to understand the average distance and coordination number of neighboring molecules. The RDF for the carbonyl oxygen, for instance, could show how solvent molecules or other this compound molecules arrange themselves around this polar group.

MD simulations are also invaluable for studying how this compound interacts with other molecules, such as receptors in a biological system or components of a chemical mixture. By analyzing the simulation trajectories, one can identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the compound's behavior in a particular environment.

Table 2: Intermolecular Interaction Parameters from MD Simulation of this compound in Water (Hypothetical Data)

| Parameter | Value | Description |

| First Solvation Shell Radius (Carbonyl Oxygen) | 3.5 Å | Average distance of the closest water molecules |

| Coordination Number (Carbonyl Oxygen) | 4.2 | Average number of water molecules in the first solvation shell |

| Self-Diffusion Coefficient | 2.1 x 10⁻⁵ cm²/s | Measure of the translational mobility of the molecule in the liquid |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Heptenyl Acetate Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. nih.gov This approach is particularly useful in drug discovery and toxicology for predicting the activity of new compounds. nih.gov

For heptenyl acetate analogues, a QSAR study would involve compiling a dataset of these compounds with their measured biological activity (e.g., binding affinity to a receptor, inhibitory concentration). A wide range of molecular descriptors would then be calculated for each analogue. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. The predictive power of the resulting QSAR model is assessed through various validation techniques. A robust QSAR model can then be used to predict the activity of new, untested heptenyl acetate analogues and to guide the design of compounds with desired properties.

Table 3: Example of a QSAR Model for Heptenyl Acetate Analogues (Hypothetical Data)

| Descriptor | Coefficient | Description |

| LogP (Octanol-Water Partition Coefficient) | 0.45 | Lipophilicity |

| Molecular Surface Area | -0.12 | Molecular size |

| LUMO Energy | -0.87 | Electronic property |

| Model Statistics | Value | |

| R² (Coefficient of Determination) | 0.85 | |

| Q² (Cross-Validated R²) | 0.72 |

This hypothetical model suggests that increased lipophilicity and a lower LUMO energy are positively correlated with the activity of heptenyl acetate analogues, while a larger molecular surface area is negatively correlated. Such insights can be instrumental in the rational design of new compounds.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Hept-4-en-2-yl Acetate (B1210297)

The chemical synthesis of insect pheromones like Hept-4-en-2-yl acetate is a cornerstone for enabling large-scale field applications for pest monitoring and control. rsc.org While traditional synthetic routes exist, current research is actively pursuing more efficient, stereoselective, and environmentally benign methodologies.

Recent advances in organic synthesis offer promising avenues for the production of this compound. rsc.org Modern synthetic strategies increasingly employ catalytic reactions that minimize waste and improve atom economy. For instance, the use of organometallic catalysts in cross-coupling reactions can facilitate the construction of the carbon skeleton of this compound with high precision. Furthermore, asymmetric synthesis techniques are crucial for obtaining specific stereoisomers of the compound, which can be critical for its biological activity. wikipedia.org

A significant emerging trend is the application of biocatalysis in pheromone synthesis. researchgate.net Enzymes, such as lipases, can be employed for highly selective acylation or deacylation steps, offering a green alternative to traditional chemical reagents. researchgate.net Chemoenzymatic approaches, which combine the advantages of both chemical and enzymatic steps, are also being explored to create more efficient and sustainable synthetic pathways. researchgate.net These methods can lead to the production of enantiomerically pure pheromones, which is often a requirement for high biological activity. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Organometallic Catalysis | Utilizes transition metal catalysts for C-C bond formation. | High efficiency, selectivity, and potential for stereocontrol. |

| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries to produce specific stereoisomers. | Production of biologically active isomers with high purity. wikipedia.org |

| Biocatalysis | Uses enzymes (e.g., lipases) for specific chemical transformations. | Environmentally friendly, high selectivity, mild reaction conditions. researchgate.net |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps in a single synthetic route. | Leverages the strengths of both approaches for optimized synthesis. researchgate.net |

Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The detection and quantification of this compound in environmental samples or from the insects themselves present significant analytical challenges due to its volatility and the typically low concentrations present in complex matrices. Research is therefore focused on developing more sensitive and selective analytical methods.

Gas chromatography-mass spectrometry (GC-MS) remains a primary tool for the analysis of volatile compounds like this compound. nih.gov However, advancements in this area are crucial for trace analysis. The development of multidimensional gas chromatography (GCxGC-MS) offers significantly enhanced resolution and sensitivity, allowing for the separation of target analytes from complex background matrices. researchgate.netchromatographyonline.com This technique can be particularly valuable for identifying and quantifying individual components of a pheromone blend with greater accuracy. researchgate.net

Solid-phase microextraction (SPME) has emerged as a powerful sample preparation technique for the analysis of volatile and semi-volatile organic compounds. nih.govyoutube.commdpi.comsuperchroma.com.tw SPME is a solvent-free method that can be used for both headspace and direct immersion sampling, making it ideal for the analysis of pheromones from various sources, including the air (for monitoring purposes) or biological tissues. youtube.commdpi.com The combination of SPME with GC-MS or GCxGC-MS provides a highly sensitive and efficient workflow for the trace analysis of this compound. nih.gov

| Analytical Technique | Principle | Advantages for this compound Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. | Well-established, robust, and reliable for pheromone identification. nih.gov |

| Multidimensional Gas Chromatography (GCxGC-MS) | Employs two different gas chromatography columns for enhanced separation of complex mixtures. | Increased peak capacity and sensitivity, improved resolution of co-eluting compounds. researchgate.netchromatographyonline.com |

| Solid-Phase Microextraction (SPME) | A sorbent-coated fiber is used to extract and concentrate analytes from a sample prior to analysis. | Solvent-free, simple, and can be automated for high-throughput analysis. nih.govyoutube.commdpi.com |

Interdisciplinary Research Integrating Chemical Ecology and Synthetic Chemistry

Understanding the biological context in which this compound functions is paramount for its effective application. This has led to a growing emphasis on interdisciplinary research that integrates the fields of chemical ecology and synthetic chemistry. pugetsound.eduresearchgate.net

Chemical ecology studies aim to unravel the intricate chemical communication systems of insects. researchgate.net For the banana weevil, this involves identifying all the components of its aggregation pheromone, determining the precise ratio in which they are produced, and understanding how these chemical signals are perceived by the insect and influence its behavior. up.ac.za This knowledge is crucial for designing effective pheromone lures for trapping and monitoring.

Synthetic chemistry plays a vital role in validating the findings of chemical ecologists. rsc.org Once a potential pheromone component is identified, it must be synthesized to confirm its structure and biological activity. rsc.org Synthetic chemists work to develop efficient routes to produce these compounds in sufficient quantities for field trials. This iterative process of identification, synthesis, and bioassay is a hallmark of modern pheromone research. rsc.orgup.ac.za

The synergy between these disciplines is driving innovation. For example, by understanding the biosynthetic pathways of pheromones in insects, chemists can devise bio-inspired synthetic strategies. wikipedia.org Conversely, the availability of synthetic standards allows ecologists to conduct more precise behavioral experiments.

Bio-inspired Synthesis and Sustainable Production of this compound Analogues

Looking to the future, a major focus is on the development of sustainable and bio-inspired methods for the production of this compound and its analogues. This is driven by the need to reduce the environmental impact and cost of pheromone production. dtu.dk

Metabolic engineering of microorganisms, such as yeast, and plants offers a promising platform for the sustainable production of insect pheromones. dtu.dkbiorxiv.org By introducing the genes responsible for pheromone biosynthesis into these organisms, they can be engineered to produce the desired compounds through fermentation or cultivation. dtu.dknih.gov This approach has the potential to be more cost-effective and environmentally friendly than traditional chemical synthesis. biorxiv.org While the direct microbial production of this compound has not yet been reported, the successful production of other insect pheromones using these methods provides a strong proof-of-concept. dtu.dkbiorxiv.org

Research into the biosynthesis of pheromones in the Curculionidae family can provide inspiration for novel synthetic strategies. up.ac.za By mimicking the enzymatic reactions that occur in the insect, chemists can develop new catalytic methods for the production of this compound and its analogues. This bio-inspired approach can lead to more efficient and selective syntheses.

The development of analogues of this compound is another important area of research. By modifying the structure of the natural pheromone, it may be possible to develop compounds with enhanced activity, greater stability, or a more favorable release profile from dispensers.

| Future Perspective | Description | Potential Impact on this compound |

| Metabolic Engineering | Utilizing genetically modified microorganisms or plants to produce pheromones. | Sustainable, cost-effective, and scalable production. dtu.dkbiorxiv.orgnih.gov |

| Bio-inspired Synthesis | Designing synthetic routes that mimic natural biosynthetic pathways. | Development of highly efficient and selective synthetic methods. |

| Analogue Development | Synthesizing structural variants of the natural pheromone. | Improved efficacy, stability, and application in pest management. |

Q & A

Q. What are the common synthetic routes for preparing Hept-4-en-2-yl acetate in laboratory settings?

this compound is typically synthesized via esterification or transesterification reactions. A widely used method involves the reaction of hept-4-en-2-ol with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. For stereochemical control, protecting groups like tert-butyldimethylsilyl (TBS) may be employed to prevent undesired side reactions during hydroxyl group activation . Alternative routes include enzymatic catalysis using lipases in non-aqueous media, which offers milder conditions and higher selectivity . Researchers should monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS).

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed information on proton environments and carbon frameworks. For example, the vinyl proton (CH₂=CH–) typically resonates at δ 5.2–5.8 ppm in ¹H NMR .

- Infrared (IR) Spectroscopy : Confirms ester functional groups via C=O stretching (~1740 cm⁻¹) and C–O–C vibrations (~1240 cm⁻¹).

- Mass Spectrometry (MS) : Electron ionization (EI-MS) reveals molecular ion peaks (e.g., m/z 142 for [M]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable, though this is challenging for liquid esters .

Q. Table 1: Key Physical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Boiling Point | 180–185°C (lit.) | |

| Density (20°C) | 0.92–0.95 g/cm³ | |

| Refractive Index (nD²⁰) | 1.415–1.425 | |

| Solubility | Miscible in ethanol, ether; insoluble in water |

Advanced Research Questions

Q. How can researchers address challenges in achieving stereoselective synthesis of this compound derivatives?

Stereoselective synthesis requires precise control over reaction conditions:

- Chiral Catalysts : Use of Sharpless asymmetric epoxidation or Jacobsen–Katsuki epoxidation to induce enantioselectivity in precursor molecules .

- Protecting Group Strategies : Temporary protection of hydroxyl groups with TBS or acetyl prevents unwanted racemization during esterification .

- Kinetic Resolution : Enzymatic methods (e.g., Candida antarctica lipase B) selectively esterify one enantiomer, yielding >90% enantiomeric excess (ee) . Contradictions in reported ee values may arise from solvent polarity or temperature variations, necessitating optimization via Design of Experiments (DoE) .

Q. What methodologies are employed to investigate the degradation pathways and stability of this compound under varying conditions?

- Accelerated Stability Testing : Exposure to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term degradation. Analyze products via high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) .

- Oxidative Degradation : Use radical initiators (e.g., AIBN) to study peroxide formation, identified via iodometric titration .

- Hydrolytic Pathways : Monitor ester hydrolysis under acidic (pH 2–4) and alkaline (pH 8–10) conditions, quantifying acetic acid release via titration .

Q. How can computational modeling (e.g., DFT) predict the reactivity and interaction mechanisms of this compound in catalytic systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) elucidate:

- Transition States : Energy barriers for ester hydrolysis or transesterification reactions .

- Solvent Effects : Polarizable continuum models (PCM) predict solvation energies in different media .

- Catalytic Interactions : Binding affinities with metal catalysts (e.g., Pd or Ru) in hydrogenation reactions . Experimental validation via kinetic isotope effects (KIE) or isotopic labeling is critical to resolve discrepancies between computational and empirical data .

Q. Methodological Considerations for Data Contradictions

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) to address variability in reported yields or reaction rates .

- Meta-Analysis : Systematic reviews of literature data (e.g., using PRISMA frameworks) identify trends or outliers in physicochemical properties .

For further details on experimental design and statistical validation, refer to structured methodologies in academic writing guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.